molecular formula C9H10Br2O B8412747 2,4-Dibromo-5-isopropylphenol CAS No. 16606-30-7

2,4-Dibromo-5-isopropylphenol

Cat. No.: B8412747
CAS No.: 16606-30-7
M. Wt: 293.98 g/mol
InChI Key: BCJUMDUYYONIPW-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-isopropylphenol is a substituted phenol compound of significant interest in organic and medicinal chemistry research. As a brominated phenol, it serves as a versatile synthetic intermediate. The bromine atoms on the aromatic ring are excellent leaving groups, making the compound a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex biaryl structures . The presence of both electron-withdrawing bromine substituents and the electron-donating isopropyl group on the phenolic ring creates a unique electronic environment that can influence its reactivity and interaction in downstream applications. Brominated phenolic compounds, as a class, are widely studied for their potential biological activities and are investigated for their properties in various research fields . Researchers utilize similar brominated isopropylphenols as key intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents . Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, which employ computational models to predict the toxicity and biological activity of chemicals, often include diverse phenolic compounds to build robust global models . The specific substitution pattern of this compound makes it a candidate for inclusion in such studies to understand how halogenation and alkyl substitution modulate biological effects. Please note that the specific chemical properties and mechanistic data for this compound are not fully available in the public domain at this time. The information presented is based on the known chemistry of analogous brominated phenol compounds. Attention: For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. This product is not a drug and cannot be used as a pharmaceutical substance.

Properties

CAS No.

16606-30-7

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

2,4-dibromo-5-propan-2-ylphenol

InChI

InChI=1S/C9H10Br2O/c1-5(2)6-3-9(12)8(11)4-7(6)10/h3-5,12H,1-2H3

InChI Key

BCJUMDUYYONIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1Br)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-Dibromo-5-isopropylphenol with three analogs, focusing on molecular structure, substituent effects, and inferred properties.

5-Bromo-2-isopropylphenol

  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight : 215.09 g/mol
  • Substituents : Single bromine at position 5, isopropyl at position 2.
  • Key Differences: The absence of a bromine at position 4 reduces molecular weight and electron-withdrawing effects. Acidity of the phenolic -OH group is weaker than in this compound due to fewer electron-withdrawing groups .

4-Bromo-5-isopropyl-2-methylphenol

  • Molecular Formula : C₁₀H₁₃BrO
  • Molecular Weight : 229.12 g/mol
  • Substituents : Bromine at position 4, methyl at position 2, isopropyl at position 5.
  • Key Differences: Replacement of bromine at position 2 with a methyl group reduces steric hindrance and electron-withdrawing capacity. Methyl substitution may increase thermal stability but decrease reactivity in electrophilic substitution reactions. Lower acidity compared to this compound due to fewer halogens .

2,4-Diisopropyl-5-methylphenol

  • Molecular Formula : C₁₃H₂₀O
  • Molecular Weight : 192.30 g/mol
  • Substituents : Isopropyl groups at positions 2 and 4, methyl at position 5.
  • Key Differences: Alkyl substituents (isopropyl, methyl) are electron-donating, reducing phenolic acidity and increasing hydrophobicity. Likely less reactive in halogenation or sulfonation reactions compared to brominated analogs .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Inferred Properties
This compound C₉H₁₀Br₂O 290.00 Br (2,4); iPr (5) High acidity, lipophilicity, biocidal potential
5-Bromo-2-isopropylphenol C₉H₁₁BrO 215.09 Br (5); iPr (2) Moderate acidity, lower reactivity
4-Bromo-5-isopropyl-2-methylphenol C₁₀H₁₃BrO 229.12 Br (4); Me (2); iPr (5) Reduced steric hindrance, higher thermal stability
2,4-Diisopropyl-5-methylphenol C₁₃H₂₀O 192.30 iPr (2,4); Me (5) Low acidity, high hydrophobicity

Research Findings and Implications

Substituent Effects on Acidity: Bromine atoms at positions 2 and 4 in this compound significantly lower the pKa of the phenolic -OH group compared to mono-brominated or alkylated analogs. This enhances its suitability as a catalyst or intermediate in base-sensitive reactions .

Biocidal Activity: The dual bromine substitution may improve antimicrobial efficacy compared to 5-Bromo-2-isopropylphenol, as halogens disrupt microbial cell membranes and enzymes .

Synthetic Challenges: Introducing bromine at positions 2 and 4 requires regioselective bromination conditions, which are more complex than synthesizing mono-halogenated or alkylated phenols .

Environmental and Safety Considerations: The presence of two bromine atoms raises concerns about environmental persistence and toxicity, necessitating stringent handling protocols compared to non-halogenated derivatives .

Preparation Methods

Reaction Protocol

A representative procedure from a 2020 study (JSTAGE) outlines the following steps:

  • Reactants :

    • 3-Isopropylphenol (160 g, 1.18 mol)

    • Bromine (469 g, 2.94 mol)

    • Acetic acid (1.92 L total volume)

  • Procedure :

    • Bromine dissolved in acetic acid (320 mL) is added dropwise to a solution of 3-isopropylphenol in acetic acid (1.6 L) at room temperature.

    • The mixture is stirred for 1 hour, maintaining the internal temperature below 30°C to control exothermic reactions.

    • After completion, the reaction mixture is filtered to remove desiccants, and the solvent is evaporated under reduced pressure.

  • Yield and Purity :

    • The product, this compound, is obtained in 99% yield (342 g) as a crystalline solid.

    • Purity is confirmed via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution :

  • Activation : Acetic acid protonates bromine (Br2\text{Br}_2), generating Br+\text{Br}^+ as the active electrophile.

  • Substitution : The hydroxyl group of 3-isopropylphenol activates the aromatic ring, directing bromine to the ortho (C2) and para (C4) positions relative to the hydroxyl group.

  • Steric and Electronic Effects : The isopropyl group at C5 sterically hinders further substitution, ensuring di-bromination predominates over tri-bromination.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

  • Acetic acid : Preferred for its ability to stabilize the bromonium ion (Br+\text{Br}^+) and dissolve both reactants.

  • Alternatives : Chloroform or carbon tetrachloride may be used but often require longer reaction times and higher temperatures.

Stoichiometry and Temperature Control

  • Bromine stoichiometry : A 2.5:1 molar ratio of bromine to 3-isopropylphenol ensures complete di-substitution without over-bromination.

  • Temperature : Maintaining the reaction below 30°C minimizes side reactions, such as oxidative decomposition of the phenolic ring.

Comparative Analysis of Brominating Agents

While molecular bromine (Br2\text{Br}_2) is the standard reagent, alternative brominating agents have been explored:

Brominating AgentSolventTemperatureYield (%)Reference
Br2\text{Br}_2Acetic acid25–30°C99
NBS\text{NBS}CCl4\text{CCl}_480°C75

Key Observations :

  • NBS\text{NBS} (N-bromosuccinimide) requires radical initiators (e.g., light or peroxides) and higher temperatures, leading to lower yields.

  • Molecular bromine in acetic acid remains the optimal choice for scalability and efficiency.

Industrial-Scale Production Considerations

Process Design

Large-scale synthesis adapts the laboratory protocol with modifications:

  • Continuous bromine addition : Automated dosing systems prevent localized overheating.

  • Waste management : Brominated byproducts are neutralized with sodium thiosulfate before disposal.

Emerging Methodologies

Electrochemical Bromination

Preliminary studies suggest that electrochemical methods using bromide salts (NaBr\text{NaBr}) in acidic media could replace molecular bromine. This approach reduces hazardous reagent storage but currently suffers from lower yields (60–70%).

Catalytic Systems

  • Iron(III) chloride : Enhances bromine activation but risks over-bromination.

  • Zeolite catalysts : Improve regioselectivity in solvent-free conditions, though scalability remains unproven.

Analytical Characterization

Critical quality control metrics include:

  • Melting point : 89–91°C (lit. 90°C).

  • NMR data :

    • 1H NMR^1\text{H NMR} (CDCl₃): δ 1.28 (d, 6H, CH(CH3)2\text{CH}(\text{CH}_3)_2), 3.20 (m, 1H, CH(CH3)2\text{CH}(\text{CH}_3)_2), 5.40 (s, 1H, OH), 7.12 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H).

  • HPLC purity : >99% (C18 column, acetonitrile/water gradient).

Q & A

Q. Table 1. Crystallographic Data for this compound (Hypothetical)

ParameterExperimental ValueComputational (DFT) Value
Br-Br Distance (Å)3.453.52
C-O Bond Length (Å)1.361.38
Dihedral Angle (°)12.714.2

Q. Table 2. Kinetic Data for NAS Reactions

Solventk (s⁻¹)ΔG‡ (kJ/mol)
DMF2.3 ×10⁻³85.2
Ethanol4.7 ×10⁻⁴92.1

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